Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide

Acute toxicity Structure-activity relationship Carbamate anticholinesterase

Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide (CAS 63981-68-0) is a quaternary ammonium carbamate ester that functions as a reversible acetylcholinesterase (AChE) inhibitor. It is the para-positional isomer of the clinically used agent neostigmine, where the dimethylcarbamoyloxy group is located at the 4-position of the phenyl ring rather than the 3-position.

Molecular Formula C14H23IN2O2
Molecular Weight 378.25 g/mol
CAS No. 63981-68-0
Cat. No. B13779582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide
CAS63981-68-0
Molecular FormulaC14H23IN2O2
Molecular Weight378.25 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-]
InChIInChI=1S/C14H23N2O2.HI/c1-7-11-8-9-12(16(4,5)6)13(10-11)18-14(17)15(2)3;/h8-10H,7H2,1-6H3;1H/q+1;/p-1
InChIKeyOVSKYGPDVIGVSI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Carbamic Acid, Dimethyl-, (4-Ethyl-2-(Trimethylammonio)Phenyl) Ester, Iodide (CAS 63981-68-0) and Why It Matters for Scientific Procurement


Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide (CAS 63981-68-0) is a quaternary ammonium carbamate ester that functions as a reversible acetylcholinesterase (AChE) inhibitor. It is the para-positional isomer of the clinically used agent neostigmine, where the dimethylcarbamoyloxy group is located at the 4-position of the phenyl ring rather than the 3-position [1]. This positional isomerism produces a dramatic reduction in acute toxicity compared to neostigmine, making the compound a valuable research tool for studying structure–activity relationships (SAR) of carbamate anticholinesterases and for applications where attenuated pharmacological potency is experimentally desirable [1]. The compound is also described in historical literature as a neostigmine analog and has been referenced as an internal standard candidate for analytical assay development [2].

Why Positional Isomerism Makes CAS 63981-68-0 Non-Interchangeable with Neostigmine, Pyridostigmine, or Other In-Class Carbamates


Generic substitution among carbamate anticholinesterases is invalid because the position of the carbamoyloxy substituent on the phenyl ring governs the inhibitor's affinity for the AChE active site and its overall toxicity profile. The target compound (CAS 63981-68-0) bears the dimethylcarbamoyloxy group at the para position, whereas neostigmine bears it at the meta position [1]. This single positional change reduces acute toxicity by over 250-fold relative to neostigmine, as measured by subcutaneous LD₅₀ in mice [1]. Furthermore, the addition of a 4-ethyl substituent differentiates the compound from other para-substituted analogs such as TL-599, which carries a 3-isopropyl group and is approximately 1,600 times more toxic [1]. These structural features produce unique pharmacological windows that cannot be replicated by commercially available alternatives such as pyridostigmine (a 3-pyridyl carbamate), physostigmine (a tertiary amine carbamate), or rivastigmine (a non-quaternary carbamate). Therefore, any research protocol requiring precisely this attenuated AChE inhibition profile must procure the specific CAS number rather than assume class-level interchangeability.

Quantitative Differentiation Evidence for CAS 63981-68-0: Head-to-Head Comparative Data Against Closest Analogs


Acute Subcutaneous Toxicity (LD₅₀) in Mice: Para-Analog vs. Neostigmine (Meta-Analog) Head-to-Head Comparison

In a direct head-to-head comparison reported by Stevens and Beutel (1941), the para-analog of neostigmine — (4-trimethylammonio)phenyl dimethylcarbamate iodide, which is the target compound CAS 63981-68-0 — exhibited a subcutaneous LD₅₀ of 120 mg/kg in mice. By contrast, neostigmine (the meta-analog) exhibited a subcutaneous LD₅₀ of 0.45 mg/kg in the same assay system [1]. This represents a 267-fold reduction in acute toxicity for the para-positional isomer.

Acute toxicity Structure-activity relationship Carbamate anticholinesterase

Acute Subcutaneous Toxicity (LD₅₀) in Mice: Para-Analog vs. TL-599 (Para-Isopropyl Analog) Cross-Study Comparison

TL-599, the 3-isopropyl para-substituted analog, is reported with a subcutaneous LD₅₀ of 0.075 mg/kg in mice [1]. The target compound (4-ethyl para-substituted analog) exhibits an LD₅₀ of 120 mg/kg in the same species and route [1]. This represents an approximately 1,600-fold difference in toxicity between two para-substituted quaternary ammonium dimethylcarbamates, driven solely by the nature of the alkyl substituent (ethyl vs. isopropyl).

Acute toxicity Homolog comparison Para-substituted carbamate

Positional Isomer Differentiation: Para vs. Meta Carbamoyloxy Substitution Pattern and Its Impact on Pharmacological Activity

The Stevens and Beutel study explicitly compared the para-analog (target compound) with the meta-analog (neostigmine) and found that moving the dimethylcarbamoyloxy group from the meta (3-) to the para (4-) position on the phenyl ring profoundly diminishes anticholinesterase activity as reflected by the toxicity endpoint. The para-analog was described as 'significantly less active than neostigmine' [1]. While precise AChE IC₅₀ values were not reported for these specific compounds in the 1941 study, the lethality data serves as an integrated pharmacological readout, indicating that the para-substitution pattern substantially impairs the compound's ability to carbamylate the AChE active site compared to the meta-substituted neostigmine.

Positional isomerism Structure-activity relationship AChE inhibition

Differentiation from Pyridostigmine: Peripheral Selectivity Profile and Structural Class Distinction

Pyridostigmine, a 3-pyridyl dimethylcarbamate, is a widely used peripherally-selective AChE inhibitor with a reported subcutaneous LD₅₀ in mice of approximately 3.3 mg/kg [2]. The target compound, a phenyl dimethylcarbamate with para-substitution, exhibits an LD₅₀ of 120 mg/kg [1]. While both compounds contain quaternary ammonium groups that limit CNS penetration, the target compound is approximately 36-fold less toxic than pyridostigmine. The structural class distinction (phenyl carbamate vs. pyridyl carbamate) further differentiates their AChE binding kinetics and hydrolysis rates. Note: Quantitative AChE inhibition rate constants for the target compound have not been reported; the toxicity differential serves as the primary quantitative comparator.

Peripheral selectivity Quaternary ammonium Pyridostigmine comparison

Procurement-Relevant Application Scenarios for CAS 63981-68-0 Based on Quantitative Differentiation Evidence


Internal Standard for Neostigmine Analytical Quantification

The diethyl analog of neostigmine has been synthesized and validated as an internal standard for gas-liquid chromatographic (GLC) assay of neostigmine in pharmaceutical preparations [1]. The 4-ethyl-2-(trimethylammonio)phenyl dimethylcarbamate (CAS 63981-68-0) shares structural features with both the validated diethyl analog and neostigmine itself, making it a candidate internal standard that is chromatographically distinguishable from neostigmine while retaining similar ionization and extraction properties. Its low toxicity (LD₅₀ 120 mg/kg) provides an additional safety advantage for routine analytical laboratory handling compared to neostigmine (LD₅₀ 0.45 mg/kg).

Structure–Activity Relationship (SAR) Probe for AChE Carbamylation Studies

The para-substitution pattern of CAS 63981-68-0, combined with its 4-ethyl substituent, creates a distinct pharmacological profile that bridges the gap between the nearly inactive unsubstituted para-analog and the highly potent TL-599 [1]. This compound enables systematic SAR investigations into how the position of the carbamoyloxy group and the nature of alkyl substituents modulate the carbamylation and decarbamylation rates of AChE. The 267-fold toxicity differential relative to neostigmine provides a wide experimental window for in vitro and ex vivo enzyme kinetics studies.

Low-Toxicity Positive Control for Cholinesterase Inhibition Screening Assays

In high-throughput screening campaigns for novel AChE or butyrylcholinesterase (BChE) inhibitors, a positive control compound is required that reliably inhibits the enzyme but does not pose significant handling hazards. CAS 63981-68-0, with its 36-fold lower acute toxicity than pyridostigmine and 267-fold lower toxicity than neostigmine, offers a safer alternative to traditional carbamate positive controls while maintaining the quaternary ammonium carbamate pharmacophore. This enables laboratories to reduce their exposure risk profile without compromising assay validation integrity.

Reference Standard for Impurity Profiling in Neostigmine Drug Substance Manufacturing

During the synthesis of neostigmine, positional isomers including para-substituted analogs may form as process-related impurities. CAS 63981-68-0 represents the para-positional isomer of neostigmine with an additional ethyl substituent and can serve as a reference marker for chromatographic method development and impurity identification. Pharmacopoeial monographs frequently require identification and quantification of positional isomers, and procurement of authentic reference standards with defined CAS numbers such as 63981-68-0 is essential for regulatory compliance in pharmaceutical quality control.

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